molecular formula C8H7N3O B2551378 3-Cyano-N-hydroxybenzamidine CAS No. 453565-58-7

3-Cyano-N-hydroxybenzamidine

Cat. No.: B2551378
CAS No.: 453565-58-7
M. Wt: 161.164
InChI Key: JWIHUEJQEREZDN-UHFFFAOYSA-N
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Description

3-Cyano-N-hydroxybenzamidine (3-CNHB) is a versatile chemical compound with numerous applications in the fields of science and technology. It is a highly reactive compound, capable of reacting with a wide range of substrates and catalysts, and is often used as an intermediate in the synthesis of a variety of organic compounds. 3-CNHB is also used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation from 3-Aminobenzisoxazoles : 2-Hydroxybenzamidines, a category that includes compounds like 3-Cyano-N-hydroxybenzamidine, can be prepared from 3-aminobenzisoxazoles using various reduction techniques. This method allows for chemoselective synthesis even in the presence of sensitive functional groups (Lepore, Schacht, & Wiley, 2002).

  • Synthesis of Pyridine Derivatives : A novel synthesis method for 2-amino-3-cyano-2,6-diphenyl pyridine, involving N-hydroxybenzamide, demonstrates the utility of this compound in complex organic syntheses (Zonouzi et al., 2014).

  • Role in Photophysical Properties : The effects of cyano substituents, like those in this compound, on the spectroscopic properties and photoacidity of hydroxystilbenes have been studied. This research contributes to understanding the photophysical behaviors of such compounds (Lewis et al., 2005).

  • Copper-Mediated Hydroxylation : Copper-mediated C-H hydroxylation of arenes and heteroarenes using N-hydroxybenzamide demonstrates its potential in facilitating complex organic transformations (Li et al., 2014).

Biological Applications

  • Inhibitors of p38alpha MAP Kinase : Research on 5-cyanopyrimidine-based inhibitors of p38alpha MAP kinase, which includes analogues with N-hydroxybenzamide moieties, highlights the biological relevance of such compounds in medicinal chemistry (Liu et al., 2005).

  • Antimicrobial Activity : Novel 2-amino-N-hydroxybenzamide derivatives have been synthesized and evaluated for their antimicrobial activities, showing potential in the development of new antibacterial and antifungal agents (Mahesh et al., 2015).

  • Catalysts for Aerobic Asymmetric Oxidations : Chiral N-hydroxybenzamides, which could include derivatives of this compound, have been explored as potential catalysts for aerobic asymmetric oxidations, indicating their utility in catalysis (Capraro et al., 2014).

Safety and Hazards

3-Cyano-N-hydroxybenzamidine is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The use of cyanamide compounds in synthetic chemistry has seen significant interest in recent years. They are considered potential scaffolds in the pharmaceutical sector and are being explored for their potential in evolving better chemotherapeutic agents .

Properties

IUPAC Name

3-cyano-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-6-2-1-3-7(4-6)8(10)11-12/h1-4,12H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIHUEJQEREZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=NO)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)/C(=N/O)/N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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